Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate
Overview
Description
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate is a chemical compound with the empirical formula C12H19NO3 . It has a molecular weight of 225.28 .
Molecular Structure Analysis
The molecular structure of Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate consists of a piperidine ring attached to a cyclopropane carboxylate group and an ethyl ester group . The SMILES string representation of the molecule isO=C(C1CC1)N(CCC2)CC2C(OCC)=O
.
Scientific Research Applications
Ethylene and Its Precursors in Plant Biology
Ethylene is a crucial plant hormone with profound effects on plant growth, development, and stress responses. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), plays a significant role beyond just being a precursor to ethylene. It is involved in various plant biological processes, including growth modulation and stress responses. ACC's importance highlights the potential research interest in similar compounds for agricultural and biological studies (B. V. D. Poel & D. Straeten, 2014).
Applications in Food Preservation and Agriculture
Research on 1-methylcyclopropene (1-MCP), an ethylene action inhibitor, illustrates the application of cyclopropane derivatives in extending the postharvest life of fruits and vegetables. This compound inhibits ethylene perception, delaying ripening and senescence, thus improving the storage and shelf life of agricultural products (C. Watkins, 2006).
Chemical Synthesis and Material Development
Hyaluronan esterification, producing materials like ethyl and benzyl hyaluronan esters, exemplifies the use of ethyl esterification in creating new materials for clinical applications. These materials, derived from the modification of natural polymers, have varied biological properties and potential uses in medicine and biomaterials (D. Campoccia et al., 1998).
Environmental and Energy Applications
Research on carbon dioxide utilization highlights the importance of chemical conversions, such as carboxylation reactions involving ethyl groups, for creating value-added chemicals from CO2. This area of study focuses on developing sustainable processes for chemical and fuel industries, illustrating the broader context in which ethyl derivatives can play a role in environmental sustainability and energy production (E. Alper & O. Y. Orhan, 2017).
Safety and Hazards
properties
IUPAC Name |
ethyl 1-(cyclopropanecarbonyl)piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-16-12(15)10-4-3-7-13(8-10)11(14)9-5-6-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSKOXMJKSBMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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